molecular formula C5H7NO4S B11765521 1,3-Oxazol-5-ylmethyl methanesulfonate

1,3-Oxazol-5-ylmethyl methanesulfonate

Cat. No.: B11765521
M. Wt: 177.18 g/mol
InChI Key: AZUYXXIBKUVUHT-UHFFFAOYSA-N
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Description

Oxazol-5-ylmethyl methanesulfonate is a chemical compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Oxazole derivatives have gained significant attention due to their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazol-5-ylmethyl methanesulfonate typically involves the reaction of oxazole derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production of oxazol-5-ylmethyl methanesulfonate may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of magnetic nanocatalysts has also been explored to enhance the reaction efficiency and facilitate the separation of the catalyst from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

Oxazol-5-ylmethyl methanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of oxazol-5-ylmethyl derivatives with various functional groups.

    Oxidation Reactions: Formation of oxazolone derivatives.

    Reduction Reactions: Formation of oxazolidine derivatives.

Scientific Research Applications

Oxazol-5-ylmethyl methanesulfonate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of oxazol-5-ylmethyl methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The methanesulfonate group undergoes nucleophilic substitution, leading to the formation of covalent bonds with nucleophiles such as DNA, proteins, and enzymes. This alkylation can result in the inhibition of biological processes, making it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Oxazol-5-ylmethyl methanesulfonate can be compared with other oxazole derivatives such as:

Oxazol-5-ylmethyl methanesulfonate is unique due to its methanesulfonate group, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives.

Properties

Molecular Formula

C5H7NO4S

Molecular Weight

177.18 g/mol

IUPAC Name

1,3-oxazol-5-ylmethyl methanesulfonate

InChI

InChI=1S/C5H7NO4S/c1-11(7,8)10-3-5-2-6-4-9-5/h2,4H,3H2,1H3

InChI Key

AZUYXXIBKUVUHT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=CN=CO1

Origin of Product

United States

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